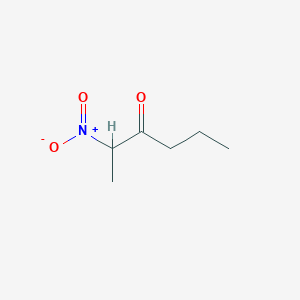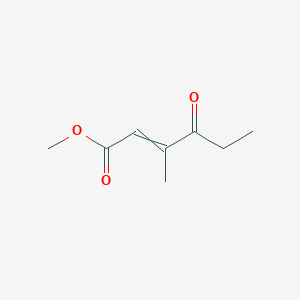
Methyl 3-methyl-4-oxohex-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-4-oxohex-2-enoate is an organic compound with the molecular formula C8H12O3. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its unique structure, which includes a methyl group, a ketone group, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxohex-2-enoate can be synthesized through several methods. One common method involves the Claisen condensation reaction, where ethyl acetoacetate reacts with methyl propionate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the ester, followed by elimination of ethanol to form the desired product.
Another method involves the aldol condensation of acetone with methyl acrylate, followed by dehydration to yield the α,β-unsaturated ketone. This intermediate can then be esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 3-methyl-4-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding methyl 3-methyl-4-hydroxyhex-2-enoate.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Methyl 3-methyl-4-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of methyl 3-methyl-4-oxohex-2-enoate depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The ketone and ester functional groups are key sites for reactivity, allowing the compound to participate in addition, substitution, and elimination reactions. Molecular targets and pathways involved include enzyme active sites and metabolic pathways in biological systems.
類似化合物との比較
Methyl 3-methyl-4-oxohex-2-enoate can be compared with other similar compounds, such as:
Methyl 3-methyl-4-oxopentanoate: Similar structure but with one less carbon atom in the chain.
Ethyl 3-methyl-4-oxohex-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-methyl-4-oxobut-2-enoate: Similar structure but with a shorter carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties.
特性
CAS番号 |
81734-01-2 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
methyl 3-methyl-4-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-7(9)6(2)5-8(10)11-3/h5H,4H2,1-3H3 |
InChIキー |
LYPLHWAXONFYCV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(=CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


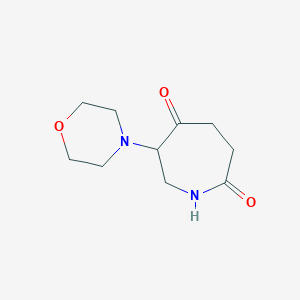
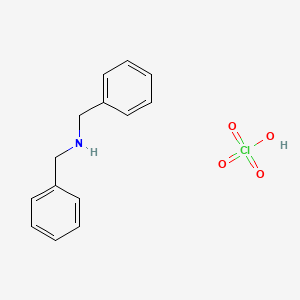
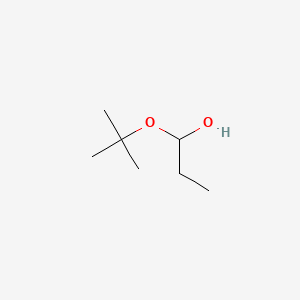
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
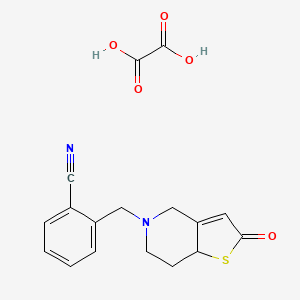
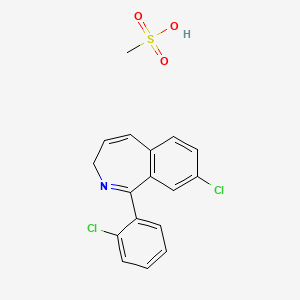
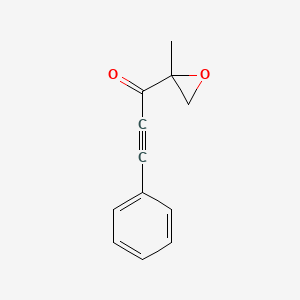
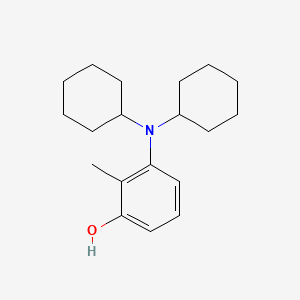
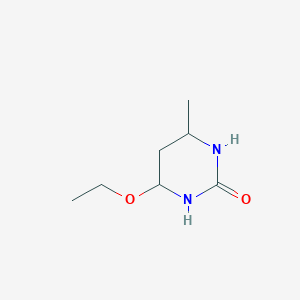
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
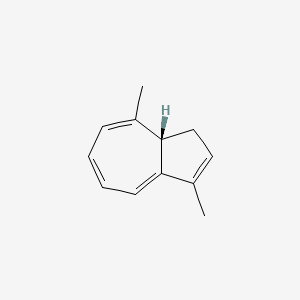
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
